N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-2-28-14-6-7-15-17(11-14)30-20(22-15)23(12-13-5-3-4-10-21-13)19(25)16-8-9-18(29-16)24(26)27/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDWAXRHUTOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis. The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity.
Biochemical Pathways
Given the compound’s anti-tubercular activity, it can be inferred that it likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of the bacterium’s growth.
Result of Action
The compound has exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. This suggests that the compound is effective in inhibiting the growth of this bacterium at relatively low concentrations.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates thiazole and pyridine moieties, which are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
- Molecular Formula : C20H16N4O4S2
- Molecular Weight : 440.49 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole and pyridine derivatives often exhibit diverse modes of action, which can include:
- Inhibition of Enzymes : Many thiazole compounds inhibit cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins and thus exerting anti-inflammatory effects.
- Antimicrobial Activity : Benzothiazole derivatives have shown promising results against various pathogens by targeting critical enzymes necessary for microbial survival .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
- Antitubercular Activity : A study demonstrated that benzothiazole derivatives, including the target compound, exhibited potent antitubercular activity through inhibition of DprE1, an essential enzyme for M. tuberculosis survival. This suggests potential as a therapeutic agent in treating tuberculosis .
- Cytotoxic Effects on Cancer Cells : Research has shown that related compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes indicates its potential use in managing inflammatory conditions. This mechanism aligns with findings from various studies on thiazole derivatives.
Comparison with Similar Compounds
Nitrothiophene Carboxamide Derivatives
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7)
- Structure : Shares the 5-nitrothiophene-2-carboxamide backbone but replaces the ethoxybenzothiazole with a 5-methyl-4-phenylthiazole group.
- Synthesis : Synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine in DMF, yielding a 78% product with a melting point of 255.9°C .
Ethoxybenzothiazole-Containing Analogs
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 7)
- Structure: Retains the 6-ethoxybenzothiazole moiety but incorporates a sulfamoylphenyl-quinazolinone system instead of the nitrothiophene-carboxamide .
- Characterization : Elemental analysis (Calcd. C, 52.76; H, 3.27; N, 13.38; Found: C, 52.98; H, 3.48; N, 13.74) confirms purity .
Key Difference: The sulfamoylphenyl-quinazolinone group introduces hydrogen-bonding capabilities absent in the target compound.
Thiazolecarboxamide-Based Therapeutics
Dasatinib (SPRYCEL®)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide .
- Synthesis : Utilizes NaO-tBu-mediated coupling of intermediates in THF, achieving 86–91% yields .
- Application : FDA-approved tyrosine kinase inhibitor for chronic myeloid leukemia .
Key Difference : Dasatinib’s pyrimidinyl-piperazinyl substituent enhances solubility and target affinity, whereas the target compound’s nitro group may prioritize redox activity.
Chlorophenyl-Thiazolecarboxamides
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide
- Structure: Features a dichlorophenyl-thiazolecarboxamide core with a chloropyrimidinylamino substituent .
- Molecular Weight : 428.723 g/mol; Formula: C₁₆H₁₂Cl₃N₅OS .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
